molecular formula C17H19N3O3 B2371918 N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-95-0

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2371918
CAS RN: 898454-95-0
M. Wt: 313.357
InChI Key: LNVHMSUFPWDOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Affinity and Efficacy on GABAA/Benzodiazepine Receptor

Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have shown to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. These findings are based on the synthesis and evaluation of several related compounds, demonstrating the potential for novel GABAA receptor modulators (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Antibacterial Potency and DNA-Gyrase Inhibition

A series of quinolone carboxylic acids demonstrated strong correlations between their inhibition of DNA gyrase and antibacterial potency. Quantitative structure-activity relationships (QSAR) were derived, highlighting the significance of the N1 substituent's characteristics on antibacterial activity. This research underscores the role of cyclopropyl groups in enhancing quinolone efficacy (Domagala, Heifetz, Hutt, Mich, Nichols, Solomon, & Worth, 1988).

Novel Synthesis Approaches

Research has developed novel synthesis approaches for creating derivatives of cyclopropa[b]quinoline and tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, highlighting methods for generating structurally complex and potentially bioactive molecules through innovative chemical reactions (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002); (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Antiplasmodial and Antifungal Activities

Functionalized aminoquinolines derived from intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines showed moderate to potent antiplasmodial and antifungal activities, indicating potential for development as therapeutic agents against malaria and fungal infections (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).

Mammalian Topoisomerase II Inhibition

Quinolinecarboxylic acid derivatives, including 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have been identified as inhibitors of mammalian topoisomerase II, offering insights into potential anticancer properties (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

properties

IUPAC Name

N-cyclopropyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-9-13-8-12(19-16(22)15(21)18-11-4-5-11)7-10-3-2-6-20(14(10)13)17(9)23/h7-9,11H,2-6H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVHMSUFPWDOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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